Cas no 20516-23-8 ((+)-Peusedanol)

(+)-Peusedanol 化学的及び物理的性質
名前と識別子
-
- Peucedanol
- [ "" ]
- 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
- (+)-Peucedanol
- MEGxp0_001250
- 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
- 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one
- (+)-Peusedanol
- 20516-23-8
- CS-0032277
- C14H16O5
- AKOS037514774
- HY-N6063
- MS-23728
- G13932
- (R)-Peucedanol
-
- インチ: 1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
- InChIKey: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])([H])C1=C(C([H])=C2C(C([H])=C([H])C(=O)O2)=C1[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 264.099774g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 264.099774g/mol
- 単一同位体質量: 264.099774g/mol
- 水素結合トポロジー分子極性表面積: 87Ų
- 重原子数: 19
- 複雑さ: 376
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 264.27
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.367±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 531.6±50.0 °C at 760 mmHg
- フラッシュポイント: 204.8±23.6 °C
- ようかいど: 微溶性(3.7 g/l)(25ºC)、
- PSA: 90.90000
- LogP: 1.17290
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(+)-Peusedanol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(+)-Peusedanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1082-20mg |
Peucedanol |
20516-23-8 | 98% | 20mg |
$180 | 2023-09-19 | |
MedChemExpress | HY-N6063-5mg |
(+)-Peusedanol |
20516-23-8 | 99.83% | 5mg |
¥2020 | 2024-07-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84250-10MG |
20516-23-8 | 10MG |
¥7463.06 | 2023-01-06 | |||
Chengdu Biopurify Phytochemicals Ltd | BP1082-10mg |
Peucedanol |
20516-23-8 | 98% | 10mg |
$96 | 2023-09-19 | |
TargetMol Chemicals | T13816-1 mL * 10 mM (in DMSO) |
(+)-Peusedanol |
20516-23-8 | 99.37% | 1 mL * 10 mM (in DMSO) |
¥ 1,910 | 2023-07-11 | |
PhytoLab | 84250-1000mg |
(+)-Peucedanol |
20516-23-8 | ≥ 90.0 % | 1000mg |
€21975 | 2023-10-25 | |
Aaron | AR00BGGL-5mg |
(R)-Peucedanol |
20516-23-8 | 98% | 5mg |
$324.00 | 2025-02-13 | |
TargetMol Chemicals | T13816-5mg |
(+)-Peusedanol |
20516-23-8 | 99.37% | 5mg |
¥ 1690 | 2024-07-24 | |
TargetMol Chemicals | T13816-50mg |
(+)-Peusedanol |
20516-23-8 | 99.37% | 50mg |
¥ 6830 | 2024-07-20 | |
Key Organics Ltd | MS-23728-5mg |
(+)-Peusedanol |
20516-23-8 | >97% | 5mg |
£282.30 | 2025-02-09 |
(+)-Peusedanol 関連文献
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(+)-Peusedanolに関する追加情報
Chemical Profile of (+)-Peucedanol (CAS No. 20516-23-8)
(+)-Peucedanol, identified by the Chemical Abstracts Service Number (CAS No.) 20516-23-8, is a naturally occurring stereoisomer belonging to the sesquiterpene lactone family. This compound is primarily derived from plants of the Apiaceae family, particularly species such as *Peucedanum* and *Angelica*. Its unique structural configuration and biological properties have garnered significant attention in the field of pharmaceutical chemistry and natural product research. The stereochemistry of (+)-Peucedanol plays a crucial role in determining its pharmacological activity, making it a subject of extensive study in medicinal chemistry.
The chemical structure of (+)-Peucedanol features a γ-lactone ring fused with a long aliphatic side chain, which is characteristic of sesquiterpene lactones. This structural motif contributes to its diverse biological interactions, including anti-inflammatory, analgesic, and potential anticancer effects. Recent advancements in spectroscopic techniques and computational chemistry have enabled a more detailed elucidation of its molecular interactions, enhancing our understanding of its mechanism of action.
In recent years, (+)-Peucedanol has been the focus of numerous preclinical studies investigating its potential therapeutic applications. One notable area of research involves its anti-inflammatory properties. Studies have demonstrated that (+)-Peucedanol can modulate key pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB). This mechanism aligns with the growing interest in natural products as alternatives to synthetic anti-inflammatory agents, which often come with undesirable side effects.
Additionally, (+)-Peucedanol has shown promise in pain management research. Preclinical trials have indicated that it may exert analgesic effects through interactions with opioid receptors and other pain-signaling pathways. The compound's ability to interact with these receptors without causing significant sedation or tolerance makes it an attractive candidate for further development into a novel analgesic drug. These findings are particularly relevant in the context of chronic pain management, where there is an unmet need for safer and more effective treatments.
The pharmacokinetic profile of (+)-Peucedanol is another critical aspect that has been extensively studied. Research has revealed that the compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting its potential for therapeutic use in oral formulations. However, challenges such as poor solubility and rapid metabolism may limit its clinical applicability unless addressed through formulation innovations or structural modifications.
Recent developments in metabolomics have provided insights into the metabolic pathways involved in (+)-Peucedanol biotransformation. Studies using high-resolution mass spectrometry have identified key metabolites generated during its metabolic processing in vivo. Understanding these metabolic pathways is essential for optimizing drug delivery systems and minimizing potential toxicity. Furthermore, these findings may inform the development of derivatives with enhanced pharmacological properties.
The synthesis and stereochemical control of (+)-Peucedanol remain challenging areas in synthetic organic chemistry. Traditional extraction methods from plant sources are often inefficient and environmentally unsustainable. Consequently, researchers have turned to biotechnological approaches, including microbial fermentation and enzymatic synthesis, to produce (+)-Peucedanol on a scalable basis. These methods not only offer a more sustainable alternative but also allow for greater control over stereochemical purity.
In conclusion, (+)-Peucedanol (CAS No. 20516-23-8) represents a promising natural product with significant therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further clinical development. Advances in analytical chemistry, computational modeling, and biotechnology continue to enhance our understanding and utilization of this compound. As research progresses, (+)-Peucedanol is poised to play an increasingly important role in the development of novel pharmaceuticals targeting inflammation, pain, and other chronic conditions.
20516-23-8 ((+)-Peusedanol) 関連製品
- 46992-81-8(Peucedanol)
- 495-30-7(Marmesinin)
- 495-31-8(Nodakenin)
- 90-33-5(4-Methylumbelliferone)
- 55836-35-6(2H-Furo[2,3-h]-1-benzopyran-2-one,8-[1-(b-D-glucopyranosyloxy)-1-methylethyl]-8,9-dihydro-,(8S)-)
- 66-97-7(Psoralen)
- 87-01-4(7-(Dimethylamino)-4-methylcoumarin)
- 91-44-1(7-Diethylamino-4-methylcoumarin)
- 103529-94-8(Adicardin)
- 87592-77-6(Smyrindioloside)

